molecular formula C17H21N3O B2826124 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol CAS No. 866155-53-5

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol

Cat. No. B2826124
CAS RN: 866155-53-5
M. Wt: 283.375
InChI Key: DPMTUEWGTRSEJU-UHFFFAOYSA-N
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Description

“6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol” is a chemical compound . Its molecular formula is C17H21N3O and its molecular weight is 283.37.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol” include its molecular formula C17H21N3O and molecular weight 283.37. Other properties like melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

  • Supramolecular Chemistry : 6-Methyl-2-butylureidopyrimidone, a compound similar to 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol, shows strong dimerization via hydrogen bonding, making it a useful building block in supramolecular chemistry due to its simple preparation and high dimerization constant (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

  • Antihypertensive Activity : Derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine, which share structural similarities with 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol, have been shown to have antihypertensive activity in rats (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

  • Aldose Reductase Inhibitors and Antioxidant Properties : 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol, exhibit aldose reductase inhibitory activity and significant antioxidant properties (La Motta et al., 2007).

  • Nonlinear Optical Applications : Phenyl pyrimidine derivatives, similar to the compound , have been studied for their nonlinear optics (NLO) properties, showing potential for high-tech applications in optoelectronics (Hussain et al., 2020).

  • Phosphodiesterase Inhibitors : The compound PF-04447943, which contains a pyrimidin-2-ylmethyl structure, acts as a selective PDE9A inhibitor with potential applications in treating cognitive disorders (Verhoest et al., 2012).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, structurally similar to 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

  • Antimicrobial Applications in Coatings and Inks : Pyrimidine derivatives have been used as antimicrobial agents in polyurethane varnish formulations and printing ink pastes (El‐Wahab et al., 2015).

properties

IUPAC Name

4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-11-17(21)19-16(18-13)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMTUEWGTRSEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol

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